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molecular formula C12H16O4 B8425558 3-Methoxy-4-hydroxybenzoic acid tert-butyl ester

3-Methoxy-4-hydroxybenzoic acid tert-butyl ester

Cat. No. B8425558
M. Wt: 224.25 g/mol
InChI Key: IMTKAHAECHVZFD-UHFFFAOYSA-N
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Patent
US07205409B2

Procedure details

4-Hydroxy-3-methoxy-benzoic acid (1.0 g, 5.95 mmol), 1,3-dicyclohexycarbodiimide (1.5 g, 7.14 mmol) and 4dimethylaminopyridine (72.7 mg, 0.6 mmol) were mixed in t-butanol (10 mL) and stirred at room temperature for 4 hours. The reaction was filtered and purified by column chromatography to provide the title compound (1.0 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
72.7 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12]>CN(C)C1C=CN=CC=1.C(O)(C)(C)C>[C:5]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[C:3]([O:11][CH3:12])[CH:4]=1)([CH3:9])([CH3:6])[CH3:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
72.7 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 149.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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